molecular formula C7H4BrF3IN B1287850 2-Bromo-4-iodo-6-(trifluoromethyl)aniline CAS No. 952901-54-1

2-Bromo-4-iodo-6-(trifluoromethyl)aniline

Cat. No.: B1287850
CAS No.: 952901-54-1
M. Wt: 365.92 g/mol
InChI Key: FPMZGDUOEPNFQS-UHFFFAOYSA-N
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Description

2-Bromo-4-iodo-6-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4BrF3IN It is a halogenated aniline derivative, characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of 4-(trifluoromethyl)aniline. The process includes:

    Iodination: The subsequent introduction of an iodine atom using iodine or an iodinating agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-iodo-6-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce azide or thiocyanate groups.

Scientific Research Applications

2-Bromo-4-iodo-6-(trifluoromethyl)aniline has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).

    Industry: It is utilized in the production of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-iodo-6-(trifluoromethyl)aniline and its derivatives depends on their specific applications. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chloro-6-(trifluoromethyl)aniline
  • 4-Bromo-3-(trifluoromethyl)aniline
  • 2,6-Dibromo-4-(trifluoromethyl)aniline

Uniqueness

2-Bromo-4-iodo-6-(trifluoromethyl)aniline is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns compared to similar compounds. The combination of halogens and the trifluoromethyl group imparts unique electronic and steric properties, making it a valuable intermediate in various synthetic applications .

Biological Activity

2-Bromo-4-iodo-6-(trifluoromethyl)aniline is a halogenated aromatic amine that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique structure, characterized by the presence of bromine, iodine, and trifluoromethyl groups, suggests potential biological activities that warrant detailed investigation.

The molecular formula of this compound is C7H4BrF3IN. The presence of multiple halogens can influence its reactivity and interaction with biological systems. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which can affect the compound's pharmacokinetic properties.

Antimicrobial Activity

Several studies have assessed the antimicrobial properties of halogenated anilines. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study indicated that halogenated anilines possess significant antibacterial activity, which could be attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Similar Halogenated AnilinesS. aureus16 µg/mL

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Research indicates that this compound exhibits selective cytotoxicity, particularly against breast cancer cells (MCF-7). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis and G2/M arrest
HeLa20Apoptosis

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS levels, which can trigger apoptotic pathways.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer metabolism, thereby disrupting cellular processes essential for tumor growth.
  • DNA Interaction : Preliminary studies suggest potential binding affinity to DNA, which may interfere with replication and transcription processes.

Study on Anticancer Properties

A recent study investigated the anticancer properties of this compound in a xenograft model of breast cancer. The results demonstrated a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent.

Research on Antimicrobial Effects

Another study focused on the antimicrobial efficacy of this compound against multi-drug resistant strains of bacteria. The findings revealed that it could serve as a lead compound for developing new antimicrobial agents, particularly in light of increasing antibiotic resistance .

Properties

IUPAC Name

2-bromo-4-iodo-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3IN/c8-5-2-3(12)1-4(6(5)13)7(9,10)11/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMZGDUOEPNFQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589866
Record name 2-Bromo-4-iodo-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952901-54-1
Record name 2-Bromo-4-iodo-6-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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